molecular formula C20H24ClF2N5O2S B2856490 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1190005-21-0

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2856490
CAS No.: 1190005-21-0
M. Wt: 471.95
InChI Key: ZZCZLDMAMQRKSD-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps. One common approach includes the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. The reaction conditions often involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. Molecular docking studies have suggested that hydrophobic interactions play a crucial role in the binding process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorobenzo[d]thiazole moiety enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-ethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N5O2S.ClH/c1-2-26-7-4-16(24-26)19(28)27(6-3-5-25-8-10-29-11-9-25)20-23-18-15(22)12-14(21)13-17(18)30-20;/h4,7,12-13H,2-3,5-6,8-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCZLDMAMQRKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClF2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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